4-fluoro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide
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Overview
Description
4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (–C=N–). Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-fluorobenzohydrazide and quinoline-7-carbaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization .
Chemical Reactions Analysis
4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Its potential as an inhibitor of specific enzymes involved in diseases like cancer and tuberculosis is being explored.
Mechanism of Action
The mechanism of action of 4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antitumor effects. The presence of the fluorine atom and quinoline moiety enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE include:
- 4-fluoro-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(1-(2-hydroxyphenyl)propylidene]benzohydrazide These compounds share structural similarities, such as the presence of a fluorine atom and a Schiff base moiety. the quinoline ring in 4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE provides unique electronic and steric properties that enhance its biological activity and potential applications .
Properties
Molecular Formula |
C17H12FN3O |
---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-quinolin-7-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H12FN3O/c18-15-7-5-14(6-8-15)17(22)21-20-11-12-3-4-13-2-1-9-19-16(13)10-12/h1-11H,(H,21,22)/b20-11+ |
InChI Key |
LUQBVOYBCAXDJG-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)F)N=C1 |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)F)N=C1 |
Origin of Product |
United States |
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